molecular formula C8H12O B102518 Bicyclo[2.2.1]hept-2-ene,2-methoxy- CAS No. 17190-90-8

Bicyclo[2.2.1]hept-2-ene,2-methoxy-

Cat. No.: B102518
CAS No.: 17190-90-8
M. Wt: 124.18 g/mol
InChI Key: QISDNYRVIVJFSJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene,2-methoxy- is a chemical compound with the molecular formula C8H12O. It is a derivative of norbornene, a bicyclic hydrocarbon. The compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. The presence of a methoxy group at the second position of the hept-2-ene ring adds to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-ene,2-methoxy- typically involves the methoxylation of norbornene derivatives. One common method is the reaction of norbornene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methoxy-substituted product .

Industrial Production Methods

Industrial production of Bicyclo[2.2.1]hept-2-ene,2-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene,2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene,2-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-ene,2-methoxy- involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-2-ene,2-methoxy- is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased polarity and the ability to participate in hydrogen bonding. These characteristics distinguish it from other similar compounds and make it valuable for various applications in research and industry .

Properties

IUPAC Name

2-methoxybicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-9-8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISDNYRVIVJFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938067
Record name 2-Methoxybicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17190-90-8
Record name Bicyclo(2.2.1)hept-2-ene, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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